molecular formula C12H21N5 B1488458 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine CAS No. 1903062-40-7

6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine

Cat. No.: B1488458
CAS No.: 1903062-40-7
M. Wt: 235.33 g/mol
InChI Key: HGSATIFRSCRIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Aminopiperidin-1-yl)-N-propylpyrimidin-4-amine (CAS 1903062-40-7) is a chemical compound based on the 4-aminopiperidine (4AP) scaffold, with a molecular formula of C12H21N5 and a molecular weight of 235.33 g/mol . Research indicates that the 4-aminopiperidine core is a structure of significant interest in medicinal chemistry, particularly in the development of novel antiviral agents . Compounds featuring this scaffold have been identified as potent inhibitors of the hepatitis C virus (HCV), with a unique mechanism of action that targets the viral assembly stage of the life cycle . Studies show that these inhibitors do not act prior to or during viral replication but effectively disrupt the colocalization of HCV core proteins with cytosolic lipid droplets, a critical step for the formation of infectious viral particles . Furthermore, this chemotype has demonstrated synergistic effects when used in combination with various FDA-approved direct-acting antiviral drugs, such as NS3/4A and NS5A inhibitors, as well as with broad-spectrum antivirals like Ribavirin, suggesting a potential application in multi-target therapeutic strategies . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-2-5-14-11-8-12(16-9-15-11)17-6-3-10(13)4-7-17/h8-10H,2-7,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSATIFRSCRIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC=N1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PKB, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound may also interact with other enzymes and proteins, further influencing cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PKB activity without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological changes have been observed. These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.

Biological Activity

6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of targeting specific kinases involved in disease processes. This compound has been studied for its effects on various biological targets, including the Plasmodium falciparum kinases PfGSK3 and PfPK6, which are crucial in malaria treatment strategies.

Biological Activity Overview

The biological activity of this compound can be assessed through its interaction with specific enzymes and its efficacy in inhibiting pathogenic processes. The compound's structure suggests a potential for significant interactions with kinase targets, which are pivotal in cellular signaling pathways.

Enzymatic Activity

Recent studies have evaluated the compound's inhibitory activity against PfGSK3 and PfPK6. The results indicate variable potency across different analogues, suggesting that modifications to the compound can significantly influence its biological efficacy.

CompoundPfGSK3 Inhibition (%)PfPK6 Inhibition (%)
633100
4a100100
4b8992
4c89100

Table 1: In Vitro Enzymatic Activity of Selected Pyrimidine Analogues .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance or diminish its activity against targeted kinases. For instance, the presence of specific substituents on the pyrimidine ring has shown to impact the potency against PfPK6 significantly.

Key Findings:

  • Modifications to the piperidine ring can lead to substantial changes in kinase activity.
  • The unaltered piperidinyl ring is crucial for maintaining activity against PfGSK3, while certain substitutions can enhance potency against PfPK6.

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of this compound in preclinical models. These studies highlight the importance of targeting PfGSK3 and PfPK6 as novel strategies for combating malaria, especially in light of rising resistance to traditional therapies.

Example Case Study:
In a recent study involving murine models, the administration of analogues similar to this compound demonstrated significant reductions in parasitemia levels compared to controls. This suggests that compounds targeting these kinases could provide new avenues for treatment.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound (1903062-40-7) C₁₀H₁₇N₅ 207.28 N-propyl, 4-aminopiperidin-1-yl Kinase inhibitors, GPCR modulators
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine (1904394-95-1) C₁₁H₁₇N₅ 233.31 N-allyl, 4-aminopiperidin-1-yl Drug synthesis, agrochemicals, materials science
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine (N/A) C₁₁H₂₀N₆ 236.31 N-butyl, piperazin-1-yl Organic synthesis, material science
6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine (1902981-14-9) C₉H₁₅N₅ 193.25 N-methyl, 4-aminopiperidin-1-yl Lead optimization in drug discovery
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (N/A) C₁₀H₁₆N₄ 192.26 4-methyl, piperidin-1-yl Crystal structure studies, drug design

Key Differences and Implications

Substituent Effects on Pharmacokinetics

  • N-propyl vs. However, the propyl group in the target compound offers greater lipophilicity, improving membrane permeability in drug candidates .
  • N-propyl vs. N-methyl (CAS 1902981-14-9): The methyl derivative’s lower molecular weight (193.25 vs. 207.28) may enhance bioavailability but reduce binding affinity due to smaller steric bulk .

Heterocyclic Moieties

  • 4-Aminopiperidin-1-yl vs. Conversely, the 4-aminopiperidine group in the target compound provides a basic amine for salt formation, aiding solubility .

Positional Isomerism

  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine: The 2-amine and 4-methyl substituents alter electron distribution, impacting aromatic stacking interactions in protein binding . This contrasts with the 4-amine and 6-piperidine configuration in the target compound.

Research Findings

  • Kinase Inhibition: The N-propyl variant demonstrated 30% higher inhibitory activity against EGFR kinase compared to the N-methyl analogue in preliminary assays, likely due to enhanced hydrophobic interactions with the kinase pocket .
  • Solubility: The 4-aminopiperidine moiety in the target compound improves aqueous solubility (logP = 1.2) compared to the piperazine derivative (logP = 0.8), as reported in solubility studies .
  • Synthetic Utility: The allyl-substituted analogue (CAS 1904394-95-1) is preferred in material science for radical polymerization applications due to its unsaturated bond .

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Chloro-6-substituted pyrimidin-4-amine derivatives are common starting points. For example, 6-chloro-5-nitropyrimidin-4-amine has been used as a reactive intermediate for nucleophilic aromatic substitution due to the electron-withdrawing nitro group enhancing reactivity.
  • 4-Aminopiperidine serves as the nucleophile to substitute the chlorine at the 6-position.
  • Propylamine or its derivatives are used to introduce the N-propyl group at the 4-position.

Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves displacement of a chlorine atom on the pyrimidine ring by the nucleophilic amine group of 4-aminopiperidine.

  • Reaction conditions: Typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).
  • Temperature: Mild heating (room temperature to 90°C) is often sufficient.
  • Catalysts/additives: Base such as potassium carbonate is commonly used to facilitate the reaction.
  • Example: Reaction of 6-chloro-5-nitropyrimidin-4-amine with 4-aminopiperidine under inert atmosphere with potassium carbonate and palladium catalysts has been reported to give high yields (above 90%) of the substituted product.

Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

An alternative and more versatile method involves palladium-catalyzed amination of halogenated pyrimidines.

  • Catalysts: Tris-(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] with chiral or achiral phosphine ligands such as (R)-BINAP.
  • Base: Potassium carbonate is commonly employed.
  • Solvent: Acetonitrile or 1,4-dioxane.
  • Temperature: Room temperature to mild heating (around 25-90°C).
  • Reaction time: Typically 3-18 hours.
  • Advantages: This method allows for selective amination and can tolerate various functional groups.
  • Yield: High yields (87-92%) are reported for similar pyrimidine amination reactions.

Alkylation to Introduce N-Propyl Group

  • The N-propyl substituent on the pyrimidin-4-amine nitrogen can be introduced by alkylation of the amino group with propyl halides or via reductive amination using propanal and a reducing agent.
  • Conditions vary depending on the alkylation method but often involve mild bases and solvents like acetonitrile or DMF.
  • Careful control of stoichiometry and reaction time is necessary to avoid over-alkylation.

Representative Preparation Procedure

Step Reagents & Conditions Yield (%) Notes
1. Synthesis of 6-chloro-5-nitropyrimidin-4-amine Nitration of 6-chloropyrimidin-4-amine ~85-90% Precursor for nucleophilic substitution
2. Nucleophilic substitution with 4-aminopiperidine Pd2(dba)3 (0.01 mmol), (R)-BINAP (0.03 mmol), K2CO3 (0.7 mmol), acetonitrile, 25°C, 3.5 h, inert atmosphere 90-92% High selectivity, mild conditions
3. N-Propylation of pyrimidin-4-amine Propyl bromide or propanal + reducing agent, base, solvent (DMF or acetonitrile), mild heating Variable, typically 70-85% Controlled alkylation to avoid polyalkylation

Research Findings and Analysis

  • The use of palladium-catalyzed amination significantly improves the efficiency and selectivity of substitution reactions on pyrimidine rings compared to classical SNAr methods.
  • Electron-withdrawing groups such as nitro on the pyrimidine ring enhance the reactivity towards nucleophilic substitution.
  • The choice of base, solvent, and temperature critically affects the yield and purity of the final compound.
  • Alkylation to introduce the N-propyl group requires careful optimization to prevent side reactions and ensure monoalkylation.
  • The synthetic routes are adaptable and scalable, suitable for laboratory and industrial synthesis.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
SNAr 6-Chloro-5-nitropyrimidin-4-amine + 4-aminopiperidine K2CO3, polar aprotic solvent 25-90°C, 3-6 h 85-92 Simple, cost-effective Requires activated pyrimidine
Pd-Catalyzed Amination 6-Chloropyrimidin-4-amine derivatives Pd2(dba)3, BINAP, K2CO3 RT to 90°C, inert atmosphere 87-92 High selectivity, mild Requires expensive catalyst
N-Alkylation Aminopyrimidine intermediate Propyl halide or aldehyde + reducing agent Mild heating, base 70-85 Efficient N-propyl introduction Risk of over-alkylation

Q & A

Q. What are the recommended synthetic routes for 6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves coupling 4-aminopiperidine with a substituted pyrimidine precursor. Key steps include:
  • Alkylation : React 6-chloro-N-propylpyrimidin-4-amine with 4-aminopiperidine under basic conditions (e.g., K₂CO₃ in DMF) to substitute the chlorine atom .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Validation : Confirm structure via 1H^1H-NMR (pyrimidine H-5 at δ 8.2–8.5 ppm, piperidine NH₂ at δ 1.8–2.1 ppm) and LC-MS (calculated [M+H]⁺: 278.3 g/mol) .

Q. How should researchers characterize the purity and stability of this compound?

  • Methodological Answer :
  • Purity : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) with UV detection at 254 nm. Purity thresholds ≥95% are standard for biological assays .
  • Stability : Conduct accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor via TLC and HPLC for decomposition products (e.g., free piperidine or pyrimidine fragments) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Antimicrobial : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 29213) and E. coli (ATCC 25922) using broth microdilution .
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, CDK2) via fluorescence polarization assays at 10 µM concentration .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathways for this compound?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify energy barriers for alkylation steps .
  • Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction yield (e.g., DMF vs. acetonitrile) .
  • Machine Learning : Train models on existing pyrimidine-piperidine coupling data to predict optimal reaction conditions (temperature, catalyst) .

Q. How can contradictory biological activity data be resolved?

  • Methodological Answer :
  • Dose-Response Curves : Re-test conflicting results using a 10-point dilution series (1 nM–100 µM) to rule out assay-specific false positives/negatives .
  • Off-Target Profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
  • Structural Analog Comparison : Compare activity with analogs (e.g., N-butyl vs. N-propyl derivatives) to isolate substituent effects .

Q. What strategies improve crystallinity for X-ray diffraction studies?

  • Methodological Answer :
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) using high-throughput vapor diffusion in 96-well plates .
  • Temperature Gradients : Slow cooling from 60°C to 4°C in ethanol/water mixtures to promote crystal nucleation .
  • Halogen Substitution : Introduce bromine at the pyrimidine C-2 position to enhance heavy-atom contrast .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(4-aminopiperidin-1-yl)-N-propylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.